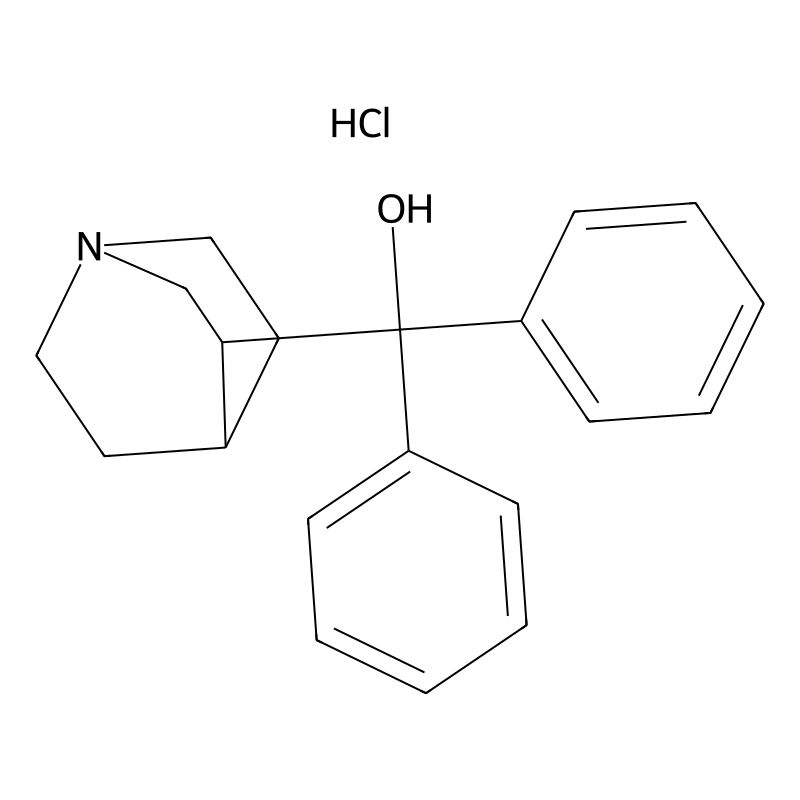

Quifenadine hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Quifenadine hydrochloride, also known as Phencarol, is a first-generation H1-histamine receptor antagonist, primarily used in Eastern Europe and some Asian countries for allergic reactions []. While its clinical use is limited in many regions, Quifenadine hydrochloride holds some potential applications in scientific research.

Studying Histamine Signaling:

Due to its ability to block H1 histamine receptors, Quifenadine hydrochloride can be utilized in research investigating histamine signaling pathways and their role in various physiological processes. By inhibiting histamine action, researchers can observe the resulting changes in cellular activity or organismal behavior, providing insights into the specific functions of histamine in different contexts.

For example, studies have employed Quifenadine hydrochloride to explore the involvement of histamine in:

- Wound healing: Research suggests histamine might impede wound healing processes. Quifenadine hydrochloride treatment in animal models has shown improved healing rates, potentially due to its antihistamine effects [].

- Neurological functions: Studies using Quifenadine hydrochloride have investigated the potential role of histamine in learning and memory, suggesting its involvement in these cognitive processes [].

Comparison with Other Antihistamines:

Quifenadine hydrochloride offers some advantages over other antihistamines in research settings:

- Reduced Sedative Effects: Unlike some antihistamines, Quifenadine hydrochloride exhibits minimal sedative properties, making it preferable for studies where sedation could interfere with the investigated phenomenon [].

- Longer Duration of Action: Compared to certain antihistamines, Quifenadine hydrochloride demonstrates a longer-lasting effect, allowing for sustained inhibition of histamine signaling throughout the experiment [].

Quifenadine hydrochloride is an antihistaminic compound primarily utilized for its ability to block histamine H1 receptors. Its chemical formula is , and it is characterized by a complex structure that allows it to effectively inhibit the actions of histamine, a key mediator in allergic responses. Quifenadine is particularly noted for its dual action: not only does it block histamine receptors, but it also activates the enzyme diamine oxidase, which contributes to the breakdown of endogenous histamine .

Quifenadine hydrochloride acts as a competitive antagonist at histamine H1 receptors []. Histamine, released by immune cells during allergic reactions, binds to these receptors, triggering allergy symptoms. Quifenadine competes with histamine for binding sites, preventing its activation and subsequent allergic response [].

Additionally, the activation of diamine oxidase by quifenadine leads to the degradation of histamine, which can be represented as:

These reactions highlight the compound's role in modulating histamine levels in the body .

The synthesis of quifenadine hydrochloride typically involves several steps:

- Starting Materials: The synthesis begins with appropriate aromatic compounds that can undergo various transformations.

- Reactions: Key reactions may include Friedel-Crafts acylation or alkylation to form the core structure.

- Formation of Hydrochloride Salt: The final step often involves reacting quifenadine with hydrochloric acid to form quifenadine hydrochloride.

Specific synthetic routes may vary depending on the desired purity and yield .

Quifenadine hydrochloride is primarily used in clinical settings for:

- Allergy Relief: It mitigates symptoms associated with allergic rhinitis and other allergic conditions.

- Antihistaminic Therapy: It serves as a therapeutic agent for conditions where histamine plays a critical role, such as hay fever and urticaria.

- Research

Quifenadine hydrochloride has been shown to interact with various other medications. Notably, it may enhance the anticholinergic effects of drugs like hyoscyamine. This interaction underscores the importance of monitoring concurrent medication use when prescribing quifenadine . Additionally, studies indicate that quifenadine may influence the sedative effects of other antihistamines or central nervous system depressants.

Several compounds exhibit similar antihistaminic properties to quifenadine hydrochloride. Below is a comparison highlighting their uniqueness:

| Compound Name | Mechanism of Action | Unique Features |

|---|---|---|

| Diphenhydramine | H1 receptor antagonist | Strong sedative effects; used for insomnia |

| Cetirizine | H1 receptor antagonist | Less sedation; longer duration of action |

| Loratadine | H1 receptor antagonist | Non-sedating; longer half-life |

| Fexofenadine | H1 receptor antagonist | Active metabolite of terfenadine; minimal sedation |

Quifenadine stands out due to its additional activation of diamine oxidase, which enhances its antihistaminic effects by degrading endogenous histamine more effectively than many other antihistamines .